molecular formula C24H20N2O2 B2681961 (Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide CAS No. 750622-36-7

(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide

Cat. No. B2681961
CAS RN: 750622-36-7
M. Wt: 368.436
InChI Key: PLDIEXOUEYGTQE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. The compound is also known as PP1 and is used extensively in scientific research. PP1 is a potent and selective inhibitor of Src-family kinases, which play a crucial role in various cellular processes. The compound has been used to study the role of Src-family kinases in cancer, inflammation, and other diseases.

Mechanism of Action

PP1 is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and survival. PP1 binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
PP1 has been shown to have a potent inhibitory effect on Src-family kinases. This leads to the inhibition of downstream signaling pathways that regulate cellular processes. PP1 has been shown to inhibit cancer cell proliferation, migration, and invasion. PP1 has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of PP1 is its potency and selectivity for Src-family kinases. PP1 is a highly specific inhibitor of Src-family kinases and does not inhibit other kinases. This makes PP1 an ideal tool for studying the role of Src-family kinases in various cellular processes. The main limitation of PP1 is its solubility. PP1 is not very soluble in water and requires the use of organic solvents for its preparation and use in experiments.

Future Directions

PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. However, there are still many unanswered questions regarding the role of Src-family kinases in disease development and progression. Future research should focus on identifying novel targets for Src-family kinases inhibition and developing more potent and selective inhibitors. Additionally, the use of PP1 in combination with other inhibitors or chemotherapeutic agents should be explored to determine its potential for use in cancer treatment.

Synthesis Methods

The synthesis of PP1 involves the reaction of 4-ethylphenylhydrazine with 4-phenoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with acrylonitrile in the presence of a base to yield PP1. The synthesis of PP1 is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. Src-family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various cancers, including breast, lung, and colon cancer. PP1 has been used to study the role of Src-family kinases in cancer cell proliferation, migration, and invasion.
PP1 has also been used to study the role of Src-family kinases in inflammation. Src-family kinases are involved in the regulation of inflammatory signaling pathways, and their aberrant activation can lead to chronic inflammation. PP1 has been used to study the role of Src-family kinases in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(Z)-2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-2-18-8-12-21(13-9-18)26-24(27)20(17-25)16-19-10-14-23(15-11-19)28-22-6-4-3-5-7-22/h3-16H,2H2,1H3,(H,26,27)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDIEXOUEYGTQE-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide

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